molecular formula C11H11ClN2O2 B15045419 (3E)-1-(2-chloroethyl)-3-(hydroxyimino)-7-methyl-1,3-dihydro-2H-indol-2-one

(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15045419
M. Wt: 238.67 g/mol
InChI Key: HZZHERWCQPOSNU-UHFFFAOYSA-N
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Description

(3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the indole derivative with hydroxylamine under basic conditions.

    Chlorination: The 2-chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May bind to specific receptors in biological systems, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer or neurological disorders.

    Diagnostic Agents: Possible use in the development of diagnostic agents for imaging or detection of specific biomarkers.

Industry

    Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(2-BROMOETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a bromoethyl group instead of a chloroethyl group.

    (3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

    Chloroethyl Group: The presence of the chloroethyl group may confer unique reactivity and biological activity compared to similar compounds.

    Hydroxyimino Group: The hydroxyimino group may enhance the compound’s ability to form hydrogen bonds, influencing its interaction with biological targets.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(2-chloroethyl)-7-methyl-3-nitrosoindol-2-ol

InChI

InChI=1S/C11H11ClN2O2/c1-7-3-2-4-8-9(13-16)11(15)14(6-5-12)10(7)8/h2-4,15H,5-6H2,1H3

InChI Key

HZZHERWCQPOSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2CCCl)O)N=O

Origin of Product

United States

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